To-Pro-1
Overview
Description
To-Pro-1 is a DNA binding fluorochrome . It attaches to the surface of the Feraheme (FH) nanoparticle (NP) to obtain a fluorochrome-functionalized NP . It binds DNA through intercalation and acts as a vital fluorochrome for necrotic cells .
Synthesis Analysis
This compound is part of the monomeric cyanine nucleic acid stains, which allow ultrasensitive fluorescence detection of double-stranded nucleic acids . These high-affinity dyes have low background and bright fluorescence when bound to nucleic acid . They are ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells .Molecular Structure Analysis
The molecular structure of this compound is C24H29I2N3S . It comprises a single cyanine dye and a cationic side chain . The carbocyanine monomers are spectrally analogous to the corresponding dimeric cyanine dyes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 645.38 . It appears as a liquid with a brown to red color . It has an excitation peak at 515 nm and an emission peak at 531 nm . It is soluble in water and buffer solutions .Scientific Research Applications
1. Fluorescence in Bacterial Research
To-Pro-1, a thiazole orange analogue with a trimethine bridge, is used as a deep-red fluorescent indicator for the internal loop structure of the bacterial ribosomal decoding region of the aminoacyl-tRNA site. This capability enables the assessment of A-site binding capability of various compounds, including blue and green-emitting compounds, in microbiological studies (Sato et al., 2019).
2. Proteomics and Biomedical Research
In the field of proteomics, this compound's analogues and related technologies are essential. Proteomics involves the study of protein structures, functions, and interactions, and this compound's derivatives contribute to these research efforts. This includes efforts to understand neurodegenerative diseases, cancer, and other health conditions through protein analysis (Marcus et al., 2004).
3. Advancements in Mass Spectrometry
This compound and related compounds are integral in mass spectrometry, a key technology in proteomics research. For instance, techniques like MALDI-TOF-MS (Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry), which this compound contributes to, are crucial for protein identification and quantification in various medical and scientific fields (Petricoin & Liotta, 2004).
Mechanism of Action
Properties
IUPAC Name |
trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHITFUCHFTKR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698990 | |
Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157199-59-2 | |
Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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